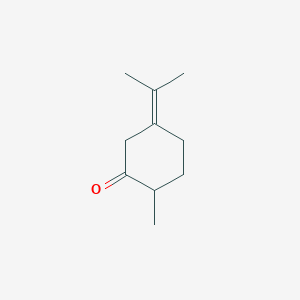

2-Methyl-5-(propan-2-ylidene)cyclohexan-1-one

Description

2-Methyl-5-(propan-2-ylidene)cyclohexan-1-one is a bicyclic monoterpenoid ketone characterized by a cyclohexanone core substituted with a methyl group at position 2 and a propan-2-ylidene group at position 4. The propan-2-ylidene substituent (a propylidene group with a double bond at the 2-position, (CH3)2C=) imparts unique steric and electronic properties, distinguishing it from related compounds like dihydrocarvone.

Properties

CAS No. |

125185-99-1 |

|---|---|

Molecular Formula |

C10H16O |

Molecular Weight |

152.23 g/mol |

IUPAC Name |

2-methyl-5-propan-2-ylidenecyclohexan-1-one |

InChI |

InChI=1S/C10H16O/c1-7(2)9-5-4-8(3)10(11)6-9/h8H,4-6H2,1-3H3 |

InChI Key |

KCMPNSMMFORCER-UHFFFAOYSA-N |

Canonical SMILES |

CC1CCC(=C(C)C)CC1=O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-5-(propan-2-ylidene)cyclohexan-1-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the cyclization of isopulegone, which can be achieved through acid-catalyzed reactions .

Industrial Production Methods

Industrial production of this compound often involves the extraction of essential oils from plants like peppermint and pennyroyal, followed by purification processes to isolate the compound .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-5-(propan-2-ylidene)cyclohexan-1-one undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form menthofuran and other oxygenated derivatives.

Reduction: Reduction reactions can convert it to menthol and related compounds.

Substitution: It can undergo substitution reactions to form various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Substitution reactions may involve reagents like halogens and alkylating agents.

Major Products Formed

Oxidation: Menthofuran and other oxygenated compounds.

Reduction: Menthol and related alcohols.

Substitution: Various substituted cyclohexanones.

Scientific Research Applications

2-Methyl-5-(propan-2-ylidene)cyclohexan-1-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Methyl-5-(propan-2-ylidene)cyclohexan-1-one involves its interaction with various molecular targets and pathways. It is known to exert its effects through:

Inhibition of Enzymes: It can inhibit certain enzymes involved in metabolic pathways.

Receptor Binding: It may bind to specific receptors, influencing physiological responses.

Oxidative Stress: It can induce oxidative stress in certain biological systems.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Dihydrocarvone (2-Methyl-5-(prop-1-en-2-yl)cyclohexan-1-one)

Structural Differences :

- Dihydrocarvone features an isopropenyl group (CH2=C(CH3)-) at position 5, whereas the target compound has a propan-2-ylidene group ((CH3)2C=). This difference alters the electron density and spatial arrangement around the cyclohexanone ring.

- Molecular Formula : Both share the formula C10H16O (MW: 152.23 g/mol), but their substituent configurations lead to distinct stereochemical outcomes .

Physical Properties :

- Boiling Point : Dihydrocarvone has a boiling point of ~230–235°C, while the propan-2-ylidene analog may exhibit a lower boiling point due to reduced hydrogen bonding from the absence of a vinyl group.

- Odor : Dihydrocarvone has a minty aroma, whereas the target compound’s odor profile is undocumented but likely differs due to substituent effects .

(5R)-3-(Hydroxymethyl)-2-methyl-5-(prop-1-en-2-yl)cyclohexan-1-one

Structural Differences :

Reactivity :

- The hydroxymethyl group facilitates diastereoselective reactions (e.g., glycosylation), whereas the propan-2-ylidene group may favor radical or conjugate addition reactions due to its electron-deficient double bond .

2-Methyl-5-(1-methylethenyl)cyclohexanone (Isodihydrocarvone)

Stereochemical Variance :

Thermodynamic Stability :

Comparative Data Table

| Property | 2-Methyl-5-(propan-2-ylidene)cyclohexan-1-one | Dihydrocarvone | (5R)-3-(Hydroxymethyl) Derivative |

|---|---|---|---|

| Molecular Formula | C10H16O | C10H16O | C11H18O2 |

| Molecular Weight (g/mol) | 152.23 | 152.23 | 182.26 |

| Substituents | 2-methyl, 5-propan-2-ylidene | 2-methyl, 5-isopropenyl | 2-methyl, 3-hydroxymethyl, 5-isopropenyl |

| Boiling Point | ~210–220°C (estimated) | 230–235°C | >250°C (decomposes) |

| Key Applications | Synthetic intermediates, polymer precursors | Flavorings, pharmaceuticals | Chiral synthesis |

| Synthetic Method | Pd-catalyzed coupling, photochemical routes | Hydrogenation of carvone | Enzymatic/GP2 protocols |

| 13C NMR (δ, ppm) | 209.5 (C=O), 150.2 (C=) | 211.0 (C=O), 124.5 (CH2=C) | 210.1 (C=O), 64.3 (CH2OH) |

| Diastereomer Complexity | Moderate (2–3 isomers) | High (4–6 isomers) | High (3 diastereoisomers) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.